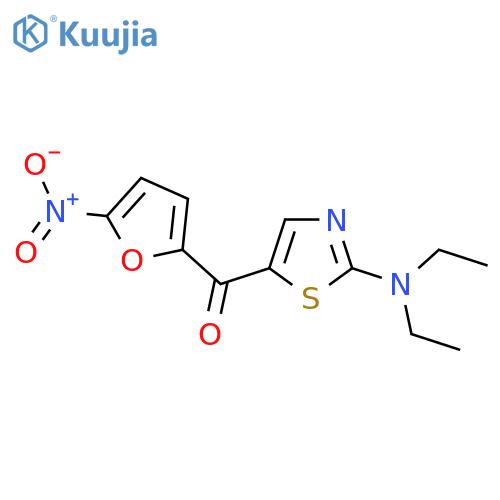Cas no 771518-83-3 (N,N-diethyl-5-(5-nitrofuran-2-carbonyl)-1,3-thiazol-2-amine)

771518-83-3 structure
商品名:N,N-diethyl-5-(5-nitrofuran-2-carbonyl)-1,3-thiazol-2-amine
N,N-diethyl-5-(5-nitrofuran-2-carbonyl)-1,3-thiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- SR-01000053946-1
- EN300-26868691
- AKOS034448584
- Z55921208
- 771518-83-3
- TCMDC-143112
- CHEMBL3430958
- SR-01000053946
- N,N-diethyl-5-(5-nitrofuran-2-carbonyl)-1,3-thiazol-2-amine
-
- インチ: 1S/C12H13N3O4S/c1-3-14(4-2)12-13-7-9(20-12)11(16)8-5-6-10(19-8)15(17)18/h5-7H,3-4H2,1-2H3
- InChIKey: UUAOMSIQGLAGEE-UHFFFAOYSA-N
- ほほえんだ: S1C(C(C2=CC=C([N+](=O)[O-])O2)=O)=CN=C1N(CC)CC
計算された属性
- せいみつぶんしりょう: 295.06267708g/mol
- どういたいしつりょう: 295.06267708g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 372
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 120Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
N,N-diethyl-5-(5-nitrofuran-2-carbonyl)-1,3-thiazol-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26868691-0.05g |
N,N-diethyl-5-(5-nitrofuran-2-carbonyl)-1,3-thiazol-2-amine |
771518-83-3 | 95.0% | 0.05g |
$2755.0 | 2025-03-20 | |
| 1PlusChem | 1P0297NE-50mg |
N,N-diethyl-5-(5-nitrofuran-2-carbonyl)-1,3-thiazol-2-amine |
771518-83-3 | 90% | 50mg |
$3467.00 | 2024-04-21 |
N,N-diethyl-5-(5-nitrofuran-2-carbonyl)-1,3-thiazol-2-amine 関連文献
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
771518-83-3 (N,N-diethyl-5-(5-nitrofuran-2-carbonyl)-1,3-thiazol-2-amine) 関連製品
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
